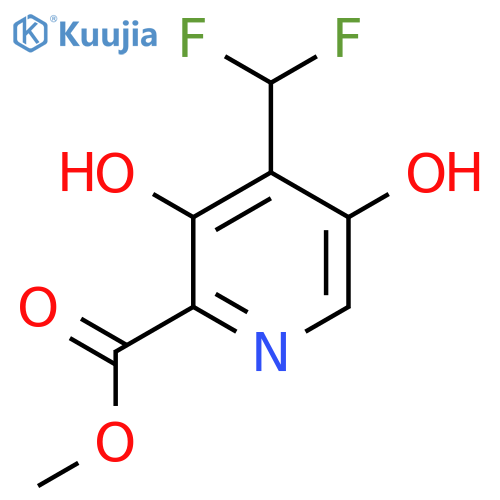Cas no 1805325-73-8 (Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate)

1805325-73-8 structure
商品名:Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate
CAS番号:1805325-73-8
MF:C8H7F2NO4
メガワット:219.142289400101
CID:4917464
Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate
- Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate
-
- インチ: 1S/C8H7F2NO4/c1-15-8(14)5-6(13)4(7(9)10)3(12)2-11-5/h2,7,12-13H,1H3
- InChIKey: AMQSPOAZKDGLQD-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CN=C(C(=O)OC)C=1O)O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 239
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 79.6
Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024004774-1g |
Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate |
1805325-73-8 | 97% | 1g |
$1,646.40 | 2022-04-01 | |
| Alichem | A024004774-250mg |
Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate |
1805325-73-8 | 97% | 250mg |
$700.40 | 2022-04-01 | |
| Alichem | A024004774-500mg |
Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate |
1805325-73-8 | 97% | 500mg |
$1,078.00 | 2022-04-01 |
Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate 関連文献
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
1805325-73-8 (Methyl 4-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxylate) 関連製品
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
